molecular formula C16H13N3O3 B2746588 Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate CAS No. 2034301-17-0

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate

Cat. No. B2746588
CAS RN: 2034301-17-0
M. Wt: 295.298
InChI Key: QPCHVXRDUGVMHY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazine, which is an important structure in medicinal chemistry . Pyrazine derivatives have been reported to exhibit various biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The compound appears to contain a pyrazine ring, which is a nitrogen-containing heterocycle. Pyrazine derivatives are known to play an important role in medicinal chemistry due to their wide range of biological applications .

Scientific Research Applications

Synthesis and Characterization

The compound Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate is involved in the synthesis of heteroaryl pyrazole derivatives, which have been further reacted with chitosan to form Schiff bases. These derivatives were characterized by various analytical techniques, including FTIR, NMR, and X-ray diffraction, indicating a broad area of application in material science and analytical chemistry. The antimicrobial activity of these chitosan Schiff bases against a range of bacteria and fungi was evaluated, showcasing potential applications in biomedical research and development of new antimicrobial agents (Hamed et al., 2020).

Antimicrobial and Antibacterial Properties

Novel compounds synthesized from Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate derivatives have shown promising antibacterial properties. These pyrazoline derivatives were synthesized through cyclization reactions and demonstrated significant in vitro antibacterial activity against various gram-positive and gram-negative bacteria. Such findings underline the compound's potential in the development of new antibacterial drugs and agents, offering a pathway for addressing antibiotic resistance (Rani et al., 2015).

Anticancer Agents

Research on Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate derivatives has extended into the realm of anticancer agents, focusing on modifications of the carbamate group to enhance cytotoxic activity against neoplasms in mice. These studies contribute valuable insights into the molecular design and optimization of anticancer drugs, highlighting the role of structural modifications in drug efficacy and specificity (Temple et al., 1989).

properties

IUPAC Name

phenyl N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(22-12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHVXRDUGVMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate

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